molecular formula C11H17NO B13257234 (Furan-2-ylmethyl)(hex-5-en-2-yl)amine

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine

Cat. No.: B13257234
M. Wt: 179.26 g/mol
InChI Key: LRPZMCTVFGYLGQ-UHFFFAOYSA-N
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Description

“(Furan-2-ylmethyl)(hex-5-en-2-yl)amine” is a secondary amine featuring a furan-2-ylmethyl group and a hex-5-en-2-yl substituent.

Yields for similar compounds (e.g., tetrazole derivatives) range from 79% to 92%, depending on reaction conditions and substrate purity .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)hex-5-en-2-amine

InChI

InChI=1S/C11H17NO/c1-3-4-6-10(2)12-9-11-7-5-8-13-11/h3,5,7-8,10,12H,1,4,6,9H2,2H3

InChI Key

LRPZMCTVFGYLGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(hex-5-en-2-yl)amine typically involves the reaction of furan-2-carboxaldehyde with hex-5-en-2-amine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (Furan-2-ylmethyl)(hex-5-en-2-yl)amine may involve more efficient and scalable methods, such as microwave-assisted synthesis. This method allows for rapid and efficient production of the compound under controlled conditions, reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The amine group can be reduced to form the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(hex-5-en-2-yl)amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Features :

  • Furan-2-ylmethyl : Enhances electronic interactions and may influence bioactivity.
  • Hex-5-en-2-yl : A six-carbon chain with a terminal double bond (C5–C6), introducing steric and electronic effects distinct from saturated analogs.

Comparison with Structural Analogues

Structural Analogues and Functional Group Variations

Compound Name Substituents/Functional Groups Key Structural Differences Reference
(Furan-2-yl)methylamine Saturated hexyl chain Lacks terminal double bond
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine Phenyl and butenyl groups Aromatic phenyl; shorter unsaturated chain
2-(5-Methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine Pyrazole ring; methyl-furan Heterocyclic pyrazole; methyl-substituted furan
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine Pyrimidine core; dual furan substituents Bicyclic structure; dual aromatic systems

Key Observations :

  • The hex-5-en-2-yl group in the target compound increases hydrophobicity compared to shorter chains (e.g., butenyl in ) but reduces it relative to aromatic substituents (e.g., phenyl in ).

Physicochemical Properties

  • Solubility : The terminal double bond in hex-5-en-2-yl may reduce solubility in polar solvents compared to saturated hexyl derivatives .
  • Melting Points : Heterocyclic derivatives (e.g., pyrimidines ) exhibit higher melting points due to rigid structures, whereas aliphatic amines like the target compound are likely liquids at room temperature.

Crystallographic Data

  • Thiourea and Tetrazole Derivatives: Crystallize in monoclinic systems (space groups P21/c and P21) with distinct hydrogen-bonding networks .
  • Target Compound: No direct data available, but analogous amines (e.g., ) are analyzed via SHELXL , suggesting similar methodologies could elucidate its structure.

Biological Activity

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine features a furan ring and a hexenyl chain, which contribute to its unique chemical properties. The presence of these functional groups suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of (Furan-2-ylmethyl)(hex-5-en-2-yl)amine is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to alterations in cellular functions. The compound may act on enzymes or receptors involved in key metabolic processes, potentially influencing cell signaling and gene expression.

Antimicrobial Activity

Research indicates that compounds structurally related to (Furan-2-ylmethyl)(hex-5-en-2-yl)amine exhibit antimicrobial properties. For instance, derivatives of furan compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The broad-spectrum activity of these compounds suggests that (Furan-2-ylmethyl)(hex-5-en-2-yl)amine may similarly possess antimicrobial effects .

Antiviral Activity

Recent studies have identified furan derivatives as potential inhibitors of viral enzymes, particularly those associated with SARS-CoV-2. For example, certain furan-based compounds have been developed as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating significant inhibitory activity with IC50 values in the low micromolar range . This highlights the potential of (Furan-2-ylmethyl)(hex-5-en-2-yl)amine in antiviral drug development.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea showed effective inhibition against several bacterial strains, with varying degrees of susceptibility noted among different pathogens. The compound was effective against E. coli and Salmonella typhi, indicating a potential for similar activity in related furan derivatives .
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli50 µg/mL
    Salmonella typhi75 µg/mL
    Staphylococcus aureus100 µg/mL
    Bacillus subtilisNo inhibition
  • Antiviral Activity : In a study focused on furan derivatives as inhibitors of SARS-CoV-2 Mpro, compounds were synthesized and tested for their ability to inhibit viral replication. The most potent derivative exhibited an IC50 value of 10.76 µM, demonstrating the relevance of furan-containing compounds in antiviral applications .
  • Cytotoxicity Studies : Another research effort examined the cytotoxic effects of various furan derivatives on cancer cell lines such as HeLa and HepG2. Compounds showed varying levels of cytotoxicity, with some demonstrating significant potential as anticancer agents .

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